molecular formula C33H48N2O4S B15359490 Bpoc-DL-Met-OH.DCHA

Bpoc-DL-Met-OH.DCHA

Cat. No.: B15359490
M. Wt: 568.8 g/mol
InChI Key: ISELHPFGNSKCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bpoc-Met-OH DCHA typically involves the protection of the amino group of L-methionine with a tert-butoxycarbonyl (Boc) group. The reaction proceeds as follows:

    Protection of L-methionine: L-methionine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-L-methionine.

    Formation of the dicyclohexylamine salt: Boc-L-methionine is then treated with dicyclohexylamine (DCHA) to form the dicyclohexylamine salt of Boc-L-methionine.

The reaction conditions typically involve stirring the reactants at room temperature in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for Bpoc-Met-OH DCHA are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Bpoc-Met-OH DCHA can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free L-methionine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.

    Oxidation and Reduction: The sulfur atom in the methionine side chain can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can revert these oxidized forms back to the thioether.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Various nucleophiles under basic conditions.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Deprotection: L-methionine.

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Substitution: Various substituted methionine derivatives depending on the nucleophile used.

Scientific Research Applications

Bpoc-Met-OH DCHA is utilized in various scientific research applications, including:

    Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins, allowing for selective deprotection and coupling reactions.

    Bioconjugation: It serves as a building block in the conjugation of biomolecules, aiding in the study of protein interactions and functions.

    Drug Development: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and peptide-based therapeutics.

    Biochemical Studies: It is employed in studies involving enzyme-substrate interactions, protein folding, and post-translational modifications.

Mechanism of Action

The mechanism of action of Bpoc-Met-OH DCHA primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group, allowing for further functionalization or biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Met-OH: Another protected form of methionine using the fluorenylmethyloxycarbonyl (Fmoc) group.

    Cbz-Met-OH: Uses the carbobenzoxy (Cbz) group for protection.

    Boc-Ala-OH: Boc-protected alanine, used similarly in peptide synthesis.

Uniqueness

Bpoc-Met-OH DCHA is unique due to its specific protection group (Boc) and the formation of a dicyclohexylamine salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic routes where other protecting groups might not be as effective or where the salt form provides additional stability or solubility benefits.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S.C12H23N/c1-21(2,26-20(25)22-18(19(23)24)13-14-27-3)17-11-9-16(10-12-17)15-7-5-4-6-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISELHPFGNSKCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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